molecular formula C6H6N2O5S B3053664 5-Amino-2-nitrobenzenesulfonic acid CAS No. 551-91-7

5-Amino-2-nitrobenzenesulfonic acid

Cat. No.: B3053664
CAS No.: 551-91-7
M. Wt: 218.19 g/mol
InChI Key: YQCKQDZVUQEQFT-UHFFFAOYSA-N
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Description

5-Amino-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the ortho position and a nitro group at the para position. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzenesulfonic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzenesulfonic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzenesulfonic acid depends on its application. In dye synthesis, the compound undergoes diazotization and coupling reactions to form azo dyes. The amino and nitro groups play crucial roles in these reactions, facilitating the formation of stable azo bonds. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzenesulfonic acid: Similar structure but different substitution pattern.

    4-Nitro-2-sulfoaniline: Another isomer with the nitro and sulfonic acid groups in different positions.

    2-Chloro-5-nitrobenzenesulfonic acid: Contains a chloro group instead of an amino group

Uniqueness

5-Amino-2-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain dyes and pigments that require precise structural features .

Properties

IUPAC Name

5-amino-2-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCKQDZVUQEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276194
Record name 5-amino-2-nitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-91-7
Record name NSC158010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2-nitrobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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